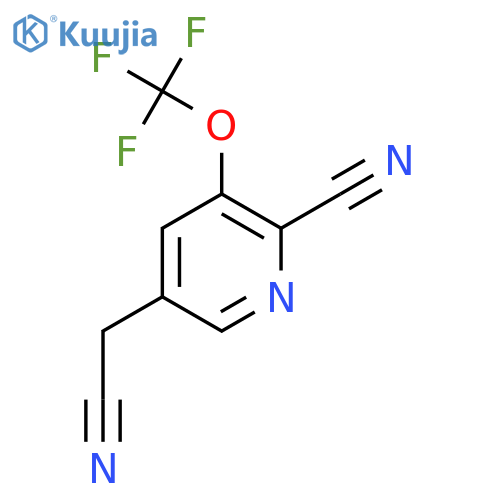Cas no 1361733-64-3 (2-Cyano-3-(trifluoromethoxy)pyridine-5-acetonitrile)

1361733-64-3 structure
商品名:2-Cyano-3-(trifluoromethoxy)pyridine-5-acetonitrile
CAS番号:1361733-64-3
MF:C9H4F3N3O
メガワット:227.142771720886
CID:4912401
2-Cyano-3-(trifluoromethoxy)pyridine-5-acetonitrile 化学的及び物理的性質
名前と識別子
-
- 2-Cyano-3-(trifluoromethoxy)pyridine-5-acetonitrile
-
- インチ: 1S/C9H4F3N3O/c10-9(11,12)16-8-3-6(1-2-13)5-15-7(8)4-14/h3,5H,1H2
- InChIKey: PSTMGQLHOGLSLP-UHFFFAOYSA-N
- ほほえんだ: FC(OC1=C(C#N)N=CC(CC#N)=C1)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 337
- トポロジー分子極性表面積: 69.7
- 疎水性パラメータ計算基準値(XlogP): 1.7
2-Cyano-3-(trifluoromethoxy)pyridine-5-acetonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A026001985-500mg |
2-Cyano-3-(trifluoromethoxy)pyridine-5-acetonitrile |
1361733-64-3 | 97% | 500mg |
$1,048.60 | 2022-04-03 | |
| Alichem | A026001985-250mg |
2-Cyano-3-(trifluoromethoxy)pyridine-5-acetonitrile |
1361733-64-3 | 97% | 250mg |
$714.00 | 2022-04-03 | |
| Alichem | A026001985-1g |
2-Cyano-3-(trifluoromethoxy)pyridine-5-acetonitrile |
1361733-64-3 | 97% | 1g |
$1,848.00 | 2022-04-03 |
2-Cyano-3-(trifluoromethoxy)pyridine-5-acetonitrile 関連文献
-
Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774
-
Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240
-
Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093
-
Chuan G. Ning,Jing K. Deng,Michael S. Deleuze Phys. Chem. Chem. Phys., 2008,10, 2374-2389
1361733-64-3 (2-Cyano-3-(trifluoromethoxy)pyridine-5-acetonitrile) 関連製品
- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)
- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)
- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)
- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)
- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)
- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)
- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)
- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)
- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)
- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
